molecular formula C18H19N3O7S3 B253791 N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Número de catálogo B253791
Peso molecular: 485.6 g/mol
Clave InChI: YGZXDVHIRWIYHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, indicating its potential as a drug candidate.

Mecanismo De Acción

The mechanism of action of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the inhibition of the deubiquitinase activity of USP1, USP46, and USP12. This inhibition leads to the accumulation of polyubiquitinated proteins, which can activate the unfolded protein response (UPR) pathway. The UPR pathway is involved in the regulation of cellular stress and can lead to cell death in certain conditions.
Biochemical and Physiological Effects:
N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Moreover, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its specificity for the targeted enzymes, which reduces the potential for off-target effects. However, one of the limitations of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its relatively low potency, which requires higher concentrations for effective inhibition.

Direcciones Futuras

There are several potential future directions for the development of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One possible direction is the optimization of its potency and pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential for the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a tool compound for research purposes may also be a valuable direction for future studies.
Conclusion:
In conclusion, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, leading to the accumulation of polyubiquitinated proteins and the activation of the UPR pathway. Although N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has some limitations, its potential for future development and research warrants further investigation.

Métodos De Síntesis

The synthesis of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of intermediates, and the final coupling reaction. The detailed synthesis method has been described in a research article published in the Journal of Medicinal Chemistry.

Aplicaciones Científicas De Investigación

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including USP1, USP46, and USP12, which are involved in various cellular processes. Moreover, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.

Propiedades

Nombre del producto

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Fórmula molecular

C18H19N3O7S3

Peso molecular

485.6 g/mol

Nombre IUPAC

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O7S3/c22-18-9-12-30(25,26)21(18)15-5-7-17(8-6-15)31(27,28)19-14-3-1-4-16(13-14)20-10-2-11-29(20,23)24/h1,3-8,13,19H,2,9-12H2

Clave InChI

YGZXDVHIRWIYHM-UHFFFAOYSA-N

SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

SMILES canónico

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.